molecular formula C12H16BrN B7975331 N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine

N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine

Cat. No.: B7975331
M. Wt: 254.17 g/mol
InChI Key: CJEJCZKCMUROFD-UHFFFAOYSA-N
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Description

N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine is a chemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 g/mol It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to a cyclobutanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with cyclobutanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different functionalized cyclobutanamine derivatives .

Mechanism of Action

The mechanism of action of N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutanamine moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Bromo-4-methylphenyl)methyl]cyclobutanamine is unique due to the presence of the cyclobutanamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]cyclobutanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-9-5-6-10(7-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEJCZKCMUROFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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